molecular formula C20H21N3O5S B4944638 N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide

Cat. No.: B4944638
M. Wt: 415.5 g/mol
InChI Key: XZMDFIRWEUHJEL-UHFFFAOYSA-N
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Description

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring with phenyl and sulfamoylphenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the phenyl and sulfamoylphenyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction parameters and the use of efficient purification techniques are essential for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-(2,5-dioxo-1-p-tolyl-pyrrolidin-3-ylsulfanyl)-benzoic acid
  • 2-(2,5-dioxo-1-o-tolyl-pyrrolidin-3-ylsulfanyl)-benzoic acid
  • 2-(2,5-dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid

Uniqueness

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-2-18(24)22(13-14-8-10-16(11-9-14)29(21,27)28)17-12-19(25)23(20(17)26)15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3,(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMDFIRWEUHJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC=C(C=C1)S(=O)(=O)N)C2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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